molecular formula C23H25NO B11187020 2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline

2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11187020
M. Wt: 331.4 g/mol
InChI Key: AWHHDBMYENAHPM-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that combines a tetrahydroquinoline core with a naphthalen-1-ylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Naphthalen-1-ylmethoxy Group: This step often involves the nucleophilic substitution of a suitable leaving group on the tetrahydroquinoline core with a naphthalen-1-ylmethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the tetrahydroquinoline core, potentially leading to dihydroquinoline or quinoline derivatives.

    Substitution: The naphthalen-1-ylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The tetrahydroquinoline core is a common motif in many bioactive molecules, suggesting potential pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the naphthalen-1-ylmethoxy group in 2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline distinguishes it from similar compounds, potentially imparting unique chemical and biological properties. This structural feature may enhance its interactions with specific molecular targets or alter its reactivity in chemical reactions.

Properties

Molecular Formula

C23H25NO

Molecular Weight

331.4 g/mol

IUPAC Name

2,2,4-trimethyl-6-(naphthalen-1-ylmethoxy)-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C23H25NO/c1-16-14-23(2,3)24-22-12-11-19(13-21(16)22)25-15-18-9-6-8-17-7-4-5-10-20(17)18/h4-13,16,24H,14-15H2,1-3H3

InChI Key

AWHHDBMYENAHPM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)OCC3=CC=CC4=CC=CC=C43)(C)C

Origin of Product

United States

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